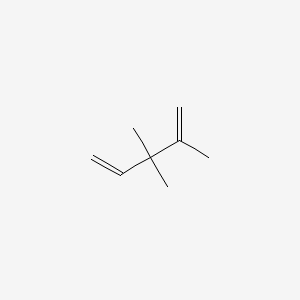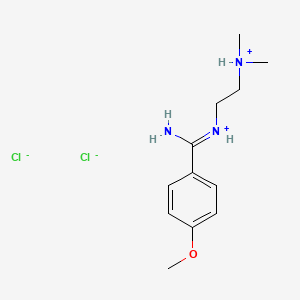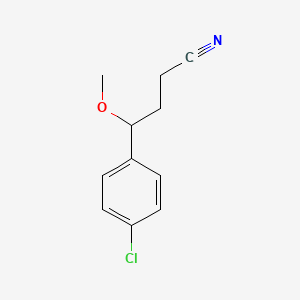
4-Chloro-gamma-methoxybenzenebutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-gamma-methoxybenzenebutyronitrile is an organic compound with the molecular formula C11H12ClNO. It is characterized by the presence of a chloro group, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-gamma-methoxybenzenebutyronitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-gamma-methoxybenzenebutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia
Major Products Formed
Oxidation: Formation of 4-chloro-gamma-methoxybenzoic acid.
Reduction: Formation of 4-chloro-gamma-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Chloro-gamma-methoxybenzenebutyronitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Chloro-gamma-methoxybenzenebutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobutyronitrile: Similar in structure but lacks the methoxy group.
4-Chlorobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-Chlorobutyric acid: Contains a carboxylic acid group instead of a nitrile group .
Uniqueness
4-Chloro-gamma-methoxybenzenebutyronitrile is unique due to the presence of both chloro and methoxy groups on the benzene ring, along with the nitrile group.
Propiedades
Número CAS |
6940-82-5 |
|---|---|
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-4-methoxybutanenitrile |
InChI |
InChI=1S/C11H12ClNO/c1-14-11(3-2-8-13)9-4-6-10(12)7-5-9/h4-7,11H,2-3H2,1H3 |
Clave InChI |
ZMRXUCHXDOGQTA-UHFFFAOYSA-N |
SMILES canónico |
COC(CCC#N)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


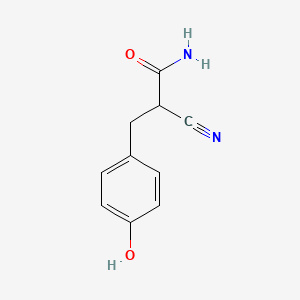
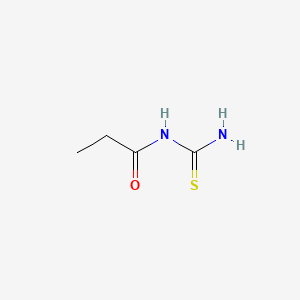
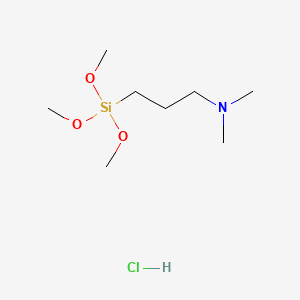
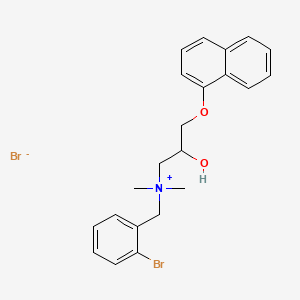
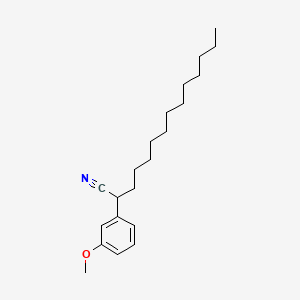
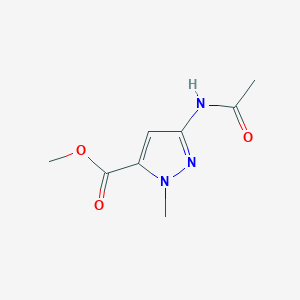
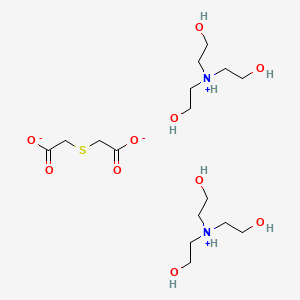
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
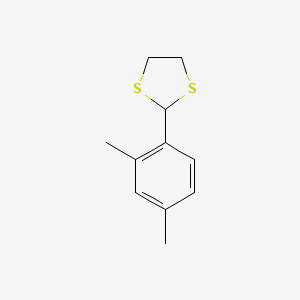
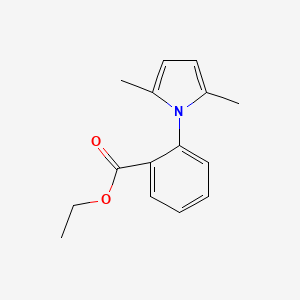
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
